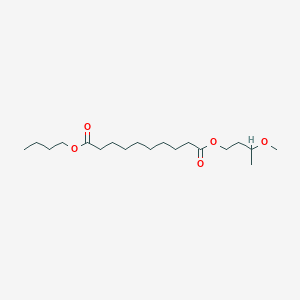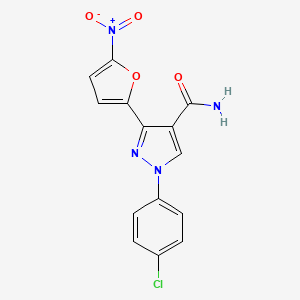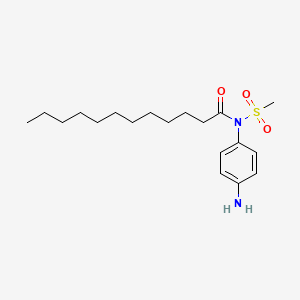
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group attached to an amine. This particular compound features a long aliphatic chain, which can influence its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide typically involves the reaction of 4-aminobenzenesulfonamide with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminobenzenesulfonamide+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions typically involve electrophiles like halogens or nitrating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Sulfonamides are known for their antibacterial properties, so this compound might be explored for similar uses.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for compounds like N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide often involves interactions with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide
- N-(4-Aminophenyl)-N-(methanesulfonyl)octanamide
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.
Propriétés
Numéro CAS |
61068-61-9 |
|---|---|
Formule moléculaire |
C19H32N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-N-methylsulfonyldodecanamide |
InChI |
InChI=1S/C19H32N2O3S/c1-3-4-5-6-7-8-9-10-11-12-19(22)21(25(2,23)24)18-15-13-17(20)14-16-18/h13-16H,3-12,20H2,1-2H3 |
Clé InChI |
IKWWQZKNVQKIOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
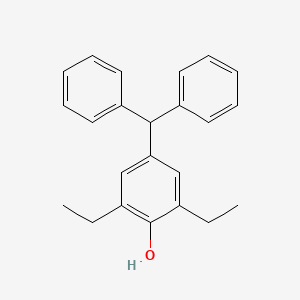
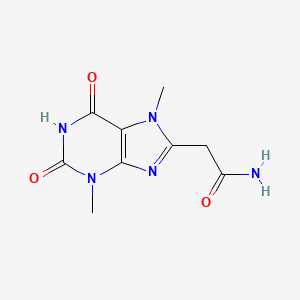
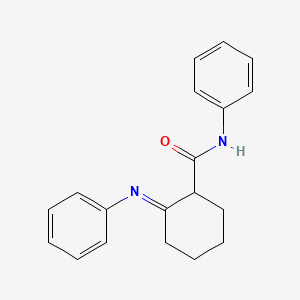

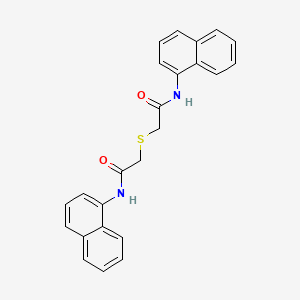
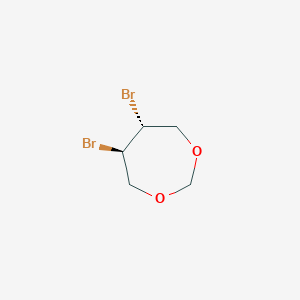
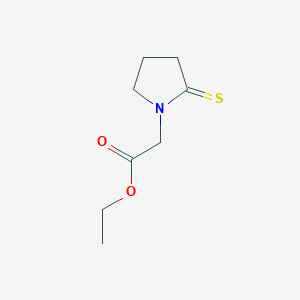
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
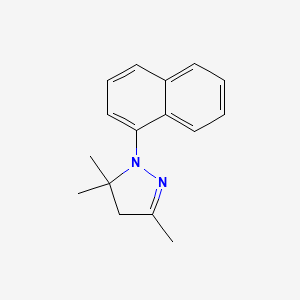
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
